molecular formula C32H29N3O5S B2932745 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 690961-92-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2932745
CAS No.: 690961-92-3
M. Wt: 567.66
InChI Key: VUYQPGPBJCCDSL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyridine core substituted with cyano, dimethoxyphenyl, and dimethylphenyl groups, alongside a benzodioxole-containing side chain. The sulfanyl acetamide moiety bridges the pyridine and benzodioxolylmethyl groups, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O5S/c1-19-5-7-23(11-20(19)2)26-14-24(22-8-10-27(37-3)29(13-22)38-4)25(15-33)32(35-26)41-17-31(36)34-16-21-6-9-28-30(12-21)40-18-39-28/h5-14H,16-18H2,1-4H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQPGPBJCCDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole derivative, followed by the introduction of the cyano and pyridine groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and pyridine moieties.

Common Reagents and Conditions

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID (Evidence Source) Key Structural Features Molecular Weight (g/mol) Reported Activity/Notes
Target Compound Pyridine core with cyano, dimethoxyphenyl, dimethylphenyl; benzodioxolylmethyl sulfanyl Not explicitly provided Hypothesized kinase inhibition due to pyridine and aryl substituents
N-(2-Cyanophenyl)-2-{[3-Cyano-6-(2-Thienyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Acetamide () Pyridine with trifluoromethyl, thienyl; cyanophenyl side chain ~438 (estimated) Enhanced lipophilicity from CF₃ group; potential antimicrobial activity
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives () Triazole core with furan; sulfanyl acetamide ~300–350 (estimated) Anti-exudative activity (87% inhibition at 10 mg/kg vs. diclofenac)
Benzimidazole-Based Sulfinyl Acetamides () Benzimidazole core with methoxy and sulfinyl groups ~550–600 (estimated) Proton pump inhibition (similar to omeprazole analogs); high synthetic yield (87–92%)
N-(6-Methyl-2H-1,3-Benzodioxol-5-yl)Acetamide () Simplified benzodioxole-acetamide structure ~223 (calculated) Limited bioactivity data; used as a synthetic intermediate

Key Findings from Comparative Analysis

Structural Complexity and Pharmacological Potential: The target compound’s pyridine core and dual aryl substituents (dimethoxyphenyl and dimethylphenyl) differentiate it from simpler benzodioxole-acetamides (e.g., ). These groups may enhance target binding affinity in kinase or inflammatory pathways compared to triazole-based analogs () .

Synthetic Challenges :

  • Benzimidazole-based sulfinyl acetamides () are synthesized with high yields (87–92%), whereas the target compound’s multi-substituted pyridine core likely requires more complex optimization, impacting scalability .

Biological Activity Trends: Sulfanyl acetamide derivatives consistently show bioactivity: triazole analogs () exhibit anti-exudative effects, while benzimidazole derivatives () target proton pumps. The target compound’s pyridine-cyano motif aligns with kinase inhibitor scaffolds, suggesting divergent therapeutic applications .

Metabolic Considerations :

  • The dimethoxy groups in the target compound may improve metabolic stability compared to furan-containing analogs (), which are prone to oxidative degradation .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and existing research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety , a cyano group , and a pyridine structure . The synthesis typically involves multi-step organic reactions starting from the formation of the benzodioxole ring, followed by the introduction of the cyano group and the sulfanyl-acetamide moiety. The detailed synthetic route can be summarized as follows:

StepReaction TypeDescription
1CyclizationFormation of the benzodioxole ring from catechol derivatives.
2CondensationSynthesis of the pyridine derivative using aniline derivatives and β-ketoesters.
3Nucleophilic SubstitutionIntroduction of the cyano group using cyanide salts.
4AcylationReaction of the pyridine derivative with thiols followed by acetic anhydride to form the final product.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors within cellular pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing signal transduction pathways.

Further studies are necessary to elucidate these mechanisms in detail.

Biological Activities

Research has indicated several biological activities associated with compounds structurally similar to this compound:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, related benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM .
  • Antidiabetic Effects : Some derivatives exhibited potent inhibition of α-amylase, a key enzyme in carbohydrate metabolism, suggesting potential applications in diabetes management .
  • Antimicrobial Properties : Related compounds have been tested for antimicrobial activity against various pathogens, indicating that structural modifications can lead to enhanced bioactivity .

Case Studies and Research Findings

Several studies have explored the biological activities of benzodioxole derivatives:

  • A study investigating novel benzodioxole carboxamide derivatives found that compounds displayed significant α-amylase inhibition (IC50 values of 0.68 µM) while showing minimal cytotoxicity towards normal cells .
  • Another research focused on anticancer properties revealed that certain derivatives exhibited growth inhibition in cancer cell lines at low concentrations, demonstrating their potential as therapeutic agents .

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